3-(2,4-dimethoxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
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Overview
Description
3-(2,4-dimethoxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound belonging to the class of benzimidazoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzimidazole fused with a quinazoline ring, which is further substituted with a 2,4-dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,4-dimethoxyaniline with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized with o-phenylenediamine under acidic conditions to yield the desired benzimidazoquinazoline structure .
Industrial Production Methods
In industrial settings, the synthesis may be optimized by using catalysts such as Cu@Fe3O4 magnetic nanoparticles, which facilitate the reaction under solvent-free conditions . This method not only improves the yield but also makes the process more environmentally friendly by reducing the need for solvents.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethoxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazoquinazolines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
3-(2,4-dimethoxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to its antimicrobial and antifungal properties.
Chemical Research: It serves as a model compound for studying the reactivity and stability of benzimidazoquinazolines.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-[1,3]thiazino[3,2-c]quinazolin-5-ium salts: These compounds share a similar quinazoline core but differ in their substituents and biological activities.
3,4-dihydro-2H-[1,4]oxazino[2,3-f]quinazolin derivatives: These derivatives are potent inhibitors of epidermal growth factor receptor tyrosine kinases and have shown significant anticancer activity.
Uniqueness
3-(2,4-dimethoxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological properties and reactivity compared to other benzimidazoquinazolines .
Properties
Molecular Formula |
C22H19N3O3 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-benzimidazolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C22H19N3O3/c1-27-14-7-8-15(21(11-14)28-2)13-9-18-16(20(26)10-13)12-25-19-6-4-3-5-17(19)23-22(25)24-18/h3-8,11-13H,9-10H2,1-2H3 |
InChI Key |
BDLNYSLPRCLGQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=NC4=NC5=CC=CC=C5N4C=C3C(=O)C2)OC |
Origin of Product |
United States |
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